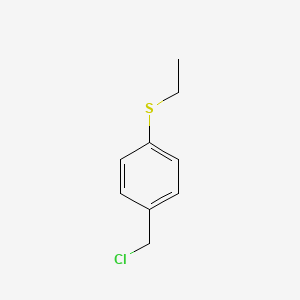

4-(Ethylthio)benzyl chloride

Description

Strategic Importance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The strategic value of 4-(Ethylthio)benzyl chloride lies in its capacity to serve as a key intermediate in the synthesis of a wide array of functional molecules. evitachem.com In medicinal chemistry, the thioether moiety is a common feature in numerous pharmaceutical agents. nih.gov The sulfur atom in a thioether can engage in various non-covalent interactions, influencing the binding of a drug molecule to its biological target. Furthermore, the thioether group can be intentionally designed into a molecule to be susceptible to oxidation under specific physiological conditions, a strategy employed in the design of reactive oxygen species (ROS)-sensitive drug delivery systems. acs.org

The benzylic chloride portion of the molecule provides a reactive handle for introducing the 4-(ethylthio)benzyl group into a larger molecular scaffold through nucleophilic substitution reactions. ucalgary.caevitachem.com This reactivity is crucial for constructing the carbon skeleton of target molecules. For instance, analogues like 4-(methylthio)benzyl chloride are utilized in the synthesis of COX-2 inhibitors, which are valued for their anti-inflammatory and analgesic properties. The synthesis of such compounds often involves the conversion of the benzylic chloride to an arylacetonitrile, a key precursor for more complex bioactive molecules. google.com

Contextualization within Benzylic Halide and Thioether Chemistry

Benzylic Halide Chemistry

Benzylic halides, such as this compound, are a class of organic compounds where a halogen atom is attached to a carbon atom that is directly bonded to an aromatic ring. libretexts.org They are notably reactive in nucleophilic substitution reactions due to the stability of the resulting benzylic carbocation intermediate, which is stabilized by resonance with the adjacent aromatic ring. shaalaa.comdoubtnut.com This enhanced reactivity allows them to participate in both SN1 and SN2 type reactions, depending on the reaction conditions and the structure of the benzylic halide (primary, secondary, or tertiary). ucalgary.caglasp.co Primary benzylic halides, like this compound, readily undergo nucleophilic substitution, making them valuable reagents for introducing the benzyl (B1604629) group into various molecules. ucalgary.ca

Thioether Chemistry

Thioethers, also known as sulfides, are characterized by a sulfur atom bonded to two organic groups. The thioether group in this compound is a key functional group that imparts specific properties to the molecule and its derivatives. Thioethers are significant in medicinal chemistry, with many approved drugs containing this functional group. nih.gov The sulfur atom in a thioether can be oxidized to a sulfoxide (B87167) or a sulfone, providing a route to modify the electronic and steric properties of the molecule. acs.org This oxidation is a key aspect of the metabolic pathways of many sulfur-containing drugs and is also exploited in the design of prodrugs and drug delivery systems. acs.org

Overview of Key Academic Research Directions for this compound and Related Analogues

Current research involving this compound and its analogues is focused on several key areas:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. This includes the investigation of new catalysts and reaction conditions to improve yields and reduce byproducts. patsnap.comorganic-chemistry.org For example, methods for the chlorination of benzylic alcohols are an active area of research. organic-chemistry.org

Medicinal Chemistry Applications: A significant portion of research is dedicated to the use of this compound as a building block for the synthesis of new therapeutic agents. evitachem.com Analogues such as 4-(methylthio)benzyl chloride are instrumental in creating libraries of compounds for screening against various biological targets. lookchem.com Research has shown the importance of the thioether moiety in the biological activity of various compounds, including antimycobacterial agents. nih.gov

Design of Bioactive Molecules: The structural features of this compound are being leveraged to design molecules with specific biological activities. This includes the synthesis of analogues with modified substitution patterns on the aromatic ring or different alkyl groups on the sulfur atom to probe structure-activity relationships (SAR). nih.govmdpi.com

Materials Science: The reactivity of the benzylic chloride and the properties of the thioether group make this compound and its derivatives interesting for applications in materials science, although this is a less explored area compared to its medicinal chemistry applications.

Interactive Data Table: Properties of 4-(Alkylthio)benzyl Chloride Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

| This compound | 3446-75-1 | C9H11ClS | 186.70 | Organic Synthesis Intermediate evitachem.comchemsrc.com |

| 4-(Methylthio)benzyl chloride | 874-87-3 | C8H9ClS | 172.68 | Pharmaceutical Intermediate lookchem.comnih.gov |

Interactive Data Table: Reactions of 4-(Alkylthio)benzyl Halides

| Reaction Type | Reagents | Product Type | Significance |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Substituted benzyl derivatives | Core reaction for building complex molecules evitachem.comtu.edu.iq |

| Oxidation | Hydrogen peroxide, m-CPBA | Sulfoxides, Sulfones | Modifies electronic properties, used in drug design acs.org |

| Cyanidation | Alkali metal cyanides | Arylacetonitriles | Key step in the synthesis of COX-2 inhibitors google.com |

| Reduction | Lithium aluminum hydride | 4-(Alkylthio)benzyl alcohols | Access to other functional groups |

Structure

3D Structure

Properties

CAS No. |

3446-75-1 |

|---|---|

Molecular Formula |

C9H11ClS |

Molecular Weight |

186.70 g/mol |

IUPAC Name |

1-(chloromethyl)-4-ethylsulfanylbenzene |

InChI |

InChI=1S/C9H11ClS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 |

InChI Key |

MMIRAIZUXQRYAT-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC=C(C=C1)CCl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 Ethylthio Benzyl Chloride

Advanced Chloromethylation and Halogenation Strategies

This approach focuses on the late-stage introduction of the reactive chloromethyl group. It leverages stable and readily available aromatic precursors, applying powerful functionalization reactions to achieve the target structure.

Chloromethylation of aromatic compounds, a classic electrophilic aromatic substitution, provides a direct route to benzyl (B1604629) chlorides. When applied to thioether-substituted arenes like ethyl(phenyl)sulfane, the reaction must be controlled to achieve the desired para-substitution, as the ethylthio group is an ortho, para-directing group.

One effective method is a variation of the Blanc chloromethylation. For instance, the chloromethylation of the structurally similar thioanisole (B89551) has been achieved with high para-selectivity. In a documented procedure, thioanisole is treated with methylal (dimethoxymethane) in the presence of a strong Lewis acid catalyst like titanium tetrachloride in a chlorinated solvent such as ethylene (B1197577) dichloride. prepchem.com This reaction proceeds at low temperatures (0-5°C) to afford a high yield of the p-methylthiobenzyl chloride with minimal formation of the ortho isomer. prepchem.com This method's high regioselectivity is a significant advantage for producing isomerically pure products.

Another approach involves reacting the aromatic precursor with a dialkoxyalkane and a Lewis acid halide. For example, thioanisole can be reacted with dimethoxymethane (B151124) and aluminum chloride in a solvent like ethylene dichloride to produce p-methylthiobenzyl chloride in good yield. googleapis.com The choice of Lewis acid and reaction conditions is crucial for maximizing the yield and selectivity. prepchem.comgoogleapis.com

Table 1: Examples of Chloromethylation of Thioanisole

| Reagents | Catalyst | Solvent | Temperature | Product Yield (para-isomer) | Reference |

|---|---|---|---|---|---|

| Methylal | Titanium Tetrachloride | Ethylene Dichloride | 0-5°C | 64% | prepchem.com |

| Dimethoxymethane | Aluminum Chloride | Ethylene Dichloride | 0-10°C | 74.4% | googleapis.com |

The chlorination of the benzylic alcohol can be accomplished using various reagents. A common and effective method is the reaction with thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. prepchem.com This reaction typically proceeds smoothly at or below room temperature in an inert solvent like methylene (B1212753) chloride. prepchem.com The mechanism likely involves the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion (an Sₙi mechanism), often with inversion of configuration if a chiral center were present.

Another established method is the treatment of the alcohol with concentrated hydrochloric acid. googleapis.comgoogle.comgoogle.com This reaction is typically carried out in a water-immiscible organic solvent, such as toluene (B28343), at ambient temperatures (10-40°C). google.comgoogle.com The acidic conditions facilitate the protonation of the hydroxyl group, converting it into a good leaving group (water), which is then displaced by a chloride ion via an Sₙ1 or Sₙ2 mechanism, favored by the stability of the resulting benzylic carbocation.

Formation of the Alkylthioether Moiety

This synthetic paradigm begins with a benzyl chloride derivative bearing a suitable leaving group at the para-position and focuses on the construction of the carbon-sulfur bond to introduce the ethylthio group.

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form C-S bonds, offering mild conditions and broad functional group tolerance compared to traditional nucleophilic aromatic substitution (SₙAr). scispace.comchemrxiv.orgacsgcipr.org Catalysts based on palladium and copper are commonly employed for the arylation of thiols. acsgcipr.org

In this context, a plausible route would involve the coupling of a 4-halobenzyl chloride (e.g., 4-bromobenzyl chloride) with ethanethiol (B150549) or a corresponding thiolate. The general mechanism for such reactions involves the oxidative addition of the aryl halide to the low-valent metal catalyst, followed by coordination of the thiol (or thiolate) and subsequent reductive elimination to yield the aryl thioether product and regenerate the catalyst. acsgcipr.org The use of specific ligands, such as those developed for Buchwald-Hartwig amination, can significantly improve the efficiency and scope of these C-S coupling reactions. acsgcipr.org Nickel-catalyzed cross-couplings have also emerged as powerful alternatives for forming C(aryl)-S bonds. rsc.org

A significant drawback of using thiols like ethanethiol is their unpleasant odor and susceptibility to oxidation. researchgate.net To address this, green chemistry initiatives have spurred the development of thiol-free thioetherification methods. These approaches utilize odorless and stable sulfur-containing reagents as thiol surrogates. researchgate.netmdpi.com

A notable example is the use of xanthate salts (ROCS₂K). researchgate.netmdpi.com These compounds are inexpensive, stable, and odorless. researchgate.netmdpi.com They can react with alkyl or aryl halides to form thioethers under transition-metal-free conditions, likely proceeding through a xanthate intermediate that subsequently decomposes to yield the desired product. mdpi.com This method provides a more environmentally benign and operationally simpler alternative to traditional thiol-based syntheses. researchgate.netmdpi.com

Another innovative approach is the development of metal-free photochemical methods for C-S bond formation, which can produce unsymmetrical sulfides from readily available thiols or disulfides and aryl iodides under mild conditions. nih.gov These light-mediated reactions expand the toolkit for sustainable sulfide (B99878) synthesis. nih.gov

Catalytic and Green Chemistry Innovations in Synthesis

The drive for sustainability has profoundly impacted the design of synthetic routes for compounds like 4-(Ethylthio)benzyl chloride. Green chemistry principles, such as waste prevention, atom economy, and the use of catalysis, are increasingly being integrated into these processes. wjpmr.comresearchgate.net

The shift from stoichiometric reagents to catalytic systems in both C-S bond formation and halogenation reactions represents a key innovation. Transition-metal catalysis (e.g., with Pd, Cu, Ni, Fe) not only allows for milder reaction conditions but also broadens the substrate scope, reducing the need for harsh reagents and high temperatures often associated with classical methods like SₙAr. scispace.comacsgcipr.org Furthermore, the development of protocols that allow for catalyst recycling enhances the economic and environmental viability of these syntheses. patsnap.com

The use of green solvents, such as water or bio-renewable solvents, is another area of active research aimed at reducing the environmental footprint of chemical manufacturing. mdpi.com Similarly, the development of thiol-free sulfurating agents like xanthates directly addresses the principles of designing safer chemicals and preventing pollution by avoiding the use of malodorous and volatile starting materials. researchgate.netmdpi.com These innovations collectively contribute to creating more efficient, safer, and more sustainable pathways for the synthesis of this compound and other valuable chemical intermediates.

Transition Metal-Catalyzed Processes (e.g., Cu, Fe, Zn)

The synthesis of this compound via transition metal catalysis is not extensively documented in a single-step process. However, a plausible and efficient pathway involves a two-step sequence: the transition metal-catalyzed formation of the C–S bond to produce the precursor, 4-ethylthio-toluene or a related ethyl phenyl sulfide derivative, followed by chloromethylation of the aromatic ring.

Step 1: Transition Metal-Catalyzed C–S Bond Formation

The formation of the aryl sulfide bond is a well-established transformation where transition metals like copper (Cu), iron (Fe), and palladium (Pd) are frequently employed. These catalysts facilitate the cross-coupling of an aryl halide with a thiol. For the synthesis of a precursor to this compound, this would typically involve the reaction of 4-halotoluene with ethanethiol.

Copper Catalysis: Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type reactions, are a practical method for synthesizing aryl sulfides. mdpi.com A typical system might use a copper(I) salt, such as CuI, often in the presence of a ligand and a base. For instance, the coupling of aryl iodides with thiols can be achieved using CuI with ethylene glycol and K₂CO₃. mdpi.com These reactions are noted for their good functional group tolerance. mdpi.com

Iron Catalysis: Iron, being an earth-abundant and low-cost metal, presents an attractive option for catalysis. Iron-catalyzed cross-coupling reactions can form thioethers by reacting benzyl halides with disulfides. While this synthesizes a thioether, it starts from a benzyl halide rather than producing one. A more relevant approach would be adapting iron-catalyzed C-S coupling methodologies.

Zinc Catalysis: While zinc is more commonly associated with the formation of organozinc reagents, it can also play a role in C-S bond formation. Zinc thiolates can act as nucleophiles in palladium-catalyzed C-S bond-forming processes. researchgate.net Furthermore, zinc catalysts like ZnI₂ and Zn(OAc)₂ have been shown to effectively promote the hydrothiolation of alkenes, demonstrating their utility in forming C-S bonds. arkat-usa.org

Step 2: Chloromethylation

Once the ethyl phenyl sulfide precursor is obtained, the subsequent step is chloromethylation to introduce the -CH₂Cl group at the para-position. While classic Blanc chloromethylation uses formaldehyde (B43269) and HCl with a Lewis acid like ZnCl₂, other transition metal-based catalysts have been explored for this type of transformation. For example, titanium tetrachloride (TiCl₄), a transition metal halide, has been used for the chloromethylation of the structurally similar thioanisole, yielding p-methylthiobenzyl chloride. prepchem.com More advanced catalytic systems using rare-earth metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) have been shown to be highly effective for the chloromethylation of various aromatic hydrocarbons under heterogeneous organic and aqueous biphasic conditions. researchgate.net

The following table summarizes representative conditions for the key transformations, based on analogous reactions.

| Transformation | Catalyst System | Reactants | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Thioether Formation | CuI / Ethylene Glycol | Aryl Iodide, Thiol | Dioxane | K₂CO₃ (base) | Good to Excellent | mdpi.com |

| Chloromethylation of Thioanisole | Titanium tetrachloride (TiCl₄) | Thioanisole, Methylal | Ethylene dichloride | 0-5°C, 24 hours | 64% (para isomer) | prepchem.com |

| Chloromethylation of Biphenyl | Sc(OTf)₃ | Biphenyl, Trioxane, HCl | Biphasic (Organic/Aqueous) | - | High | researchgate.net |

Micellar Catalysis and Aqueous Medium Reactions

Performing organic synthesis in water is a primary goal of green chemistry. Micellar catalysis is a technique that enables reactions between water-insoluble substrates to occur in an aqueous medium. Surfactant molecules form micelles, which act as nanoreactors, encapsulating nonpolar reactants within their hydrophobic cores and allowing the reaction to proceed. acs.org

The synthesis of this compound, which involves hydrophobic precursors, is a candidate for this methodology, although specific examples are not prevalent in the literature. The conceptual approach would involve the reactants, such as ethyl phenyl sulfide and a chloromethylating agent, partitioning into the hydrophobic interior of the micelles dispersed in water. The high local concentration of reactants within the micelle can accelerate reaction rates. acs.org

While direct micellar catalysis for this specific synthesis is not well-documented, related reactions in aqueous media have been successfully demonstrated. For instance, the chloromethylation of aromatic compounds like biphenyls has been effectively carried out using catalysts such as scandium(III) triflate in a biphasic system where the catalyst remains in the aqueous phase. researchgate.net This approach facilitates catalyst recycling and simplifies product separation. researchgate.net Such a system demonstrates the feasibility of performing key steps for the synthesis of this compound in the presence of water.

The table below outlines the principles and findings related to performing such syntheses in aqueous environments.

| Methodology | Principle | Example Reaction | Catalyst/Surfactant | Advantages | Reference |

|---|---|---|---|---|---|

| Micellar Catalysis | Surfactant micelles act as nanoreactors in water, solubilizing nonpolar reactants and increasing local concentration. | C–N Cross-Coupling | Cu(I) complex with CNSL-1000-M (surfactant) | Enables use of water as a bulk solvent, mild reaction conditions. | acs.org |

| Aqueous Biphasic Catalysis | Reaction occurs at the organic-aqueous interface or in the organic phase, with a water-soluble catalyst in the aqueous phase. | Chloromethylation of Biphenyls | Sc(OTf)₃ | Facile separation of product from the catalyst, catalyst recycling. | researchgate.net |

Elucidation of Reactivity Profiles and Reaction Mechanisms of 4 Ethylthio Benzyl Chloride

Mechanistic Investigations of Nucleophilic Substitution Reactions

Nucleophilic substitution at the benzylic carbon of 4-(ethylthio)benzyl chloride can proceed through different mechanisms, primarily the unimolecular (S_N1) and bimolecular (S_N2) pathways. The operative mechanism is highly dependent on reaction conditions such as the nature of the nucleophile, the solvent polarity, and the stability of the carbocation intermediate. quora.comstackexchange.com

Benzyl (B1604629) halides are known to react via both S_N1 and S_N2 mechanisms, often concurrently, unless reaction conditions are specifically tailored to favor one pathway. quora.com

S_N1 Mechanism: This pathway involves a two-step process initiated by the slow, rate-determining departure of the chloride ion to form a benzylic carbocation intermediate. This intermediate is subsequently attacked by a nucleophile. pearson.com The stability of the carbocation is paramount for this mechanism. S_N1 reactions are favored by polar protic solvents (e.g., water, ethanol), which can solvate both the departing anion and the carbocation intermediate, and by weak nucleophiles. reddit.com Kinetically, the reaction is first-order, with the rate depending solely on the concentration of the substrate. spcmc.ac.in

S_N2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. quora.com This pathway is characterized by second-order kinetics, depending on the concentration of both the substrate and the nucleophile. niscpr.res.in S_N2 reactions are favored by polar aprotic solvents (e.g., acetone, DMF) and strong nucleophiles. Steric hindrance around the reaction center can significantly slow down or prevent this mechanism. stackexchange.com

For benzyl chloride and its derivatives, the choice between S_N1 and S_N2 is a delicate balance. The primary nature of the benzylic carbon favors the S_N2 pathway, but the potential for resonance stabilization of the resulting carbocation makes the S_N1 pathway viable. quora.com

The ethylthio (-SCH₂CH₃) group at the para position plays a crucial role in modulating the reactivity of the benzylic center. The sulfur atom, with its available lone pairs of electrons, can donate electron density to the benzene (B151609) ring through resonance (+R effect). This effect is particularly important in stabilizing an adjacent positive charge.

This resonance stabilization significantly enhances the stability of the 4-(ethylthio)benzyl carbocation, making the S_N1 pathway more favorable for this compound compared to unsubstituted benzyl chloride. Solvolysis studies on substituted benzyl chlorides have shown that electron-donating groups dramatically accelerate the reaction rate, consistent with a mechanism involving carbocation formation. nih.govnih.gov The rate of solvolysis for 4-methoxybenzyl chloride, which also has a strong electron-donating group, is significantly faster than that of benzyl chloride, indicating a shift towards an S_N1 mechanism. nih.gov By analogy, the ethylthio group is expected to have a similar, albeit potentially less pronounced, accelerating effect.

| Compound | Para-Substituent | Electronic Effect of Substituent | Predicted Carbocation Stability | Favored Pathway in Polar Protic Solvents | Expected Relative Rate of Solvolysis |

|---|---|---|---|---|---|

| Benzyl chloride | -H | Neutral | Moderate | Mixed S_N1/S_N2 | Baseline |

| 4-Nitrobenzyl chloride | -NO₂ | Electron-withdrawing (-R, -I) | Low | S_N2 | Slower |

| This compound | -SCH₂CH₃ | Electron-donating (+R, -I) | High | S_N1 | Faster |

Radical Mediated Transformations Involving the Benzylic Halide

Beyond ionic pathways, the benzylic C-Cl bond in this compound can undergo homolytic cleavage to participate in radical-mediated reactions. These processes offer alternative routes for functionalization.

The generation of a 4-(ethylthio)benzyl radical can be initiated through several methods. Photochemical strategies, often employing a photosensitizer or catalyst, can induce homolysis of the relatively weak C-Cl bond using visible light. scispace.com Another common approach involves the use of radical initiators, such as AIBN, or single-electron transfer (SET) from a suitable reductant. The resulting 4-(ethylthio)benzyl radical is a stabilized radical species. The para-ethylthio group can stabilize the radical through resonance, delocalizing the unpaired electron onto the sulfur atom, which enhances its formation and persistence relative to the unsubstituted benzyl radical.

Once generated, the 4-(ethylthio)benzyl radical is a versatile intermediate for forming new carbon-carbon or carbon-heteroatom bonds.

Radical Cross-Coupling: The radical can be trapped by various coupling partners. For instance, in Giese-type reactions, it can add to electron-deficient alkenes. researchgate.net

Atom Transfer Radical Addition (ATRA): This process involves the addition of the radical to an alkene, followed by the abstraction of an atom (like a halogen) from another molecule to propagate the radical chain.

These radical processes are valued for their high functional group tolerance and their ability to proceed under conditions orthogonal to many ionic reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound serves as an excellent electrophilic partner in a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-X bonds with high efficiency and selectivity. The general mechanism involves the oxidative addition of the C-Cl bond to a low-valent metal center (commonly palladium or nickel), followed by transmetalation (for reactions like Suzuki, Kumada) or other steps, and concluding with reductive elimination to yield the product and regenerate the catalyst. bris.ac.uk

The presence of the thioether functionality is generally well-tolerated in modern catalytic systems, which often employ specialized ligands to prevent catalyst poisoning by sulfur.

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed | General Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) complexes (e.g., Pd(PPh₃)₄) + Base | Organoboron compounds (R-B(OR)₂) | C(sp³)-C(sp²) | 4-(Ethylthio)benzyl-R |

| Heck-Mizoroki Reaction | Pd(0) or Ni(0) complexes + Base | Alkenes | C(sp³)-C(sp²) | 4-(Ethylthio)benzyl-substituted alkene |

| Sonogashira Coupling | Pd(0) complex + Cu(I) cocatalyst + Base | Terminal Alkynes (R-C≡CH) | C(sp³)-C(sp) | 4-(Ethylthio)benzyl-C≡C-R |

| Buchwald-Hartwig Amination | Pd(0) complexes + Bulky phosphine (B1218219) ligands + Base | Amines (R₂NH) | C(sp³)-N | 4-(Ethylthio)benzyl-NR₂ |

| Kumada Coupling | Ni(II) or Pd(II) complexes | Grignard Reagents (R-MgX) | C(sp³)-C(sp²/sp³) | 4-(Ethylthio)benzyl-R |

| C-S Coupling | Pd(0) or Fe complexes | Thiols (R-SH) or Disulfides (R-S-S-R) | C(sp³)-S | 4-(Ethylthio)benzyl-S-R |

Suzuki-Miyaura Coupling: This reaction couples the benzylic chloride with an organoboron reagent, providing a powerful method for synthesizing diarylmethanes and related structures. rsc.orgnih.gov

Heck-Mizoroki Reaction: The coupling with alkenes, often catalyzed by palladium or nickel, yields functionalized allylbenzene (B44316) derivatives. organic-chemistry.orgnih.gov Nickel-catalyzed variants have been shown to be particularly effective for benzyl chlorides, proceeding at room temperature. mit.edu

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction forms a C-C bond between the benzylic carbon and a terminal alkyne, yielding substituted propargylbenzene derivatives. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds, coupling the benzyl chloride with primary or secondary amines to produce benzylamines. wikipedia.orgorganic-chemistry.org

Kumada Coupling: Utilizing a nickel or palladium catalyst, this reaction couples the benzyl chloride with a Grignard reagent, offering a classic method for C-C bond formation. wikipedia.orgorganic-chemistry.org

C-S Coupling: Iron-catalyzed cross-electrophile coupling reactions can form a new carbon-sulfur bond by reacting benzyl halides with disulfides, providing a direct route to unsymmetrical thioethers. nih.gov

Palladium-Catalyzed Cross-Couplings (e.g., Negishi, Suzuki, Heck with derivatives)

This compound serves as a versatile substrate in palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds. The reactivity of the benzylic chloride is harnessed in several key transformations, including the Negishi, Suzuki, and Heck reactions, to form complex molecular architectures.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For a substrate like this compound, the first step would be the formation of the corresponding organozinc reagent, 4-(ethylthio)benzylzinc chloride (see section 3.5). This intermediate can then be coupled with various aryl or vinyl halides. wikipedia.org Palladium catalysts are generally preferred due to their higher functional group tolerance and yields. wikipedia.org The catalytic cycle typically proceeds via oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. illinois.eduyoutube.com This methodology allows for the coupling of sp³, sp², and sp hybridized carbon atoms, making it a highly versatile reaction. wikipedia.org

The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, typically coupling an organoboron species (like a boronic acid or ester) with an organic halide. youtube.comyoutube.com While less common for benzylic chlorides compared to aryl halides, specialized conditions have been developed to facilitate this transformation. rsc.org A direct arylation of benzyl alcohols, a related substrate class, has been achieved via Suzuki-Miyaura coupling, suggesting the feasibility of activating the benzylic C-Cl bond in this compound for coupling with arylboronic acids. rsc.org The reaction requires a palladium catalyst and a base, and proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.comnih.gov The tolerance of the Suzuki reaction to a wide array of functional groups makes it an attractive method. sandiego.edu

The Heck reaction traditionally couples aryl or vinyl halides with alkenes. nih.govrsc.org While the classic Heck reaction is not the primary application for benzyl chlorides, Heck-type reactions have been developed. Nickel-catalyzed variants, for instance, have been shown to effectively couple benzyl chlorides with unactivated alkenes, providing functionalized allylbenzene derivatives. nih.govorganic-chemistry.orgmit.edu These reactions can proceed at room temperature and offer high selectivity for 1,1-disubstituted olefin products, which contrasts with palladium-catalyzed processes that often lead to mixtures of isomers. nih.govorganic-chemistry.org The mechanism involves oxidative addition of the benzyl chloride to the low-valent metal center, followed by olefin coordination, migratory insertion, and β-hydride elimination. organic-chemistry.org

| Reaction | Coupling Partners | Catalyst System (Typical) | Key Features |

| Negishi Coupling | Organozinc Reagent + Organic Halide | Pd(0) or Ni(0) complexes (e.g., Pd(PPh₃)₄) | High functional group tolerance; couples sp³, sp², and sp carbons. wikipedia.orgorganic-chemistry.org |

| Suzuki Coupling | Organoboron Reagent + Organic Halide | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | Tolerates a wide range of functional groups; can be run in aqueous conditions. nih.govsandiego.edu |

| Heck-type Reaction | Benzyl Chloride + Alkene | Ni(0) or Pd(0) complexes | Can provide access to allylbenzene derivatives; Ni-catalysis offers unique regioselectivity. nih.govorganic-chemistry.org |

Iron and Copper-Catalyzed Cross-Electrophile and Dehydrative Couplings

Beyond palladium, iron and copper catalysts offer alternative, often more sustainable, pathways for forming new bonds from benzylic precursors like this compound.

Iron-catalyzed cross-electrophile coupling represents a significant advancement, enabling the coupling of two electrophilic partners. nih.gov A notable application is the reaction between benzyl halides and disulfides to form thioethers, catalyzed by iron complexes like iron pentacarbonyl (Fe(CO)₅). organic-chemistry.orgnih.govchemrxiv.org This process is particularly advantageous as it proceeds without the need for a terminal reductant or photoredox conditions, which are often required in such couplings. nih.govnih.govresearchgate.net The reaction tolerates a broad range of substrates and avoids issues like sulfur-induced catalyst poisoning or base-induced elimination pathways that can be problematic with benzylic substrates. nih.govorganic-chemistry.org The mechanism is proposed to involve a stereoablative pathway, highlighting iron's versatility in synthetic chemistry. organic-chemistry.org This method provides a practical and general route to valuable sulfur-containing molecules. nih.gov

Copper-catalyzed dehydrative couplings typically involve the reaction of benzyl alcohols with various nucleophiles, where the hydroxyl group is eliminated as water. nih.gov This C–O bond cleavage strategy can be extended conceptually to the C–Cl bond of this compound. Copper(II) triflate (Cu(OTf)₂) has been shown to be an effective Lewis acid catalyst for coupling benzyl alcohols with thiols to produce benzyl thioethers. nih.gov The reaction is believed to proceed through a Lewis-acid-mediated SN1-type mechanism, involving the in-situ formation of a carbocation intermediate that is then attacked by the nucleophile. nih.gov Similarly, copper-catalyzed systems enable the α-alkylation of aryl acetonitriles with benzyl alcohols, proceeding through a C(sp³)-H functionalization pathway. organic-chemistry.org These copper-catalyzed methods are valued for their mild conditions and excellent chemoselectivity. nih.gov

| Reaction Type | Catalyst | Reactants | Product | Key Features |

| Iron-Catalyzed Cross-Electrophile Coupling | Fe(CO)₅ organic-chemistry.orgchemrxiv.org | Benzyl Halide + Disulfide | Thioether | No terminal reductant or photoredox conditions needed; avoids elimination byproducts. nih.govorganic-chemistry.org |

| Copper-Catalyzed Dehydrative Coupling | Cu(OTf)₂ nih.gov | Benzyl Alcohol + Thiol | Thioether | Proceeds via a proposed SN1-type mechanism; mild conditions and good chemoselectivity. nih.gov |

Oxidative and Reductive Manipulations of the Thioether Moiety within Reaction Sequences

The thioether group in this compound is not merely a spectator; it can be strategically manipulated through oxidation and reduction to access different functionalities, thereby increasing the synthetic utility of the parent molecule.

Controlled Oxidation to Sulfoxides and Sulfones in Complex Syntheses

The sulfur atom of the ethylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. This transformation is valuable as it alters the electronic and steric properties of the molecule, which can be useful in multi-step syntheses. The choice of oxidant and reaction conditions is crucial for achieving the desired oxidation state.

A variety of oxidizing agents can be employed for this purpose. For the selective oxidation of sulfides to sulfoxides, reagents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst, or periodic acid (H₅IO₆) catalyzed by ferric chloride (FeCl₃), are effective. organic-chemistry.org For a complete oxidation to the sulfone, stronger oxidizing conditions or different catalysts are used. organic-chemistry.org For instance, hydrogen peroxide with a niobium carbide catalyst efficiently yields sulfones. organic-chemistry.org Oxone (2KHSO₅·KHSO₄·K₂SO₄) is a versatile reagent where the solvent plays a key role in selectivity; sulfoxides are predominantly formed in ethanol, while sulfones are the major product in water. rsc.org Another method uses sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) to generate chlorine dioxide in situ, which effectively oxidizes various sulfides to sulfones with high selectivity. nih.gov

| Oxidizing System | Target Product | Solvent (if specified) | Key Features |

| Oxone rsc.org | Sulfoxide | Ethanol | Catalyst-free; solvent-dependent selectivity. |

| Oxone rsc.org | Sulfone | Water | Catalyst-free; solvent-dependent selectivity. |

| H₅IO₆ / FeCl₃ organic-chemistry.org | Sulfoxide | Acetonitrile | Fast and efficient for selective sulfoxide formation. |

| NaClO₂ / HCl nih.gov | Sulfone | Ethyl Acetate / Acetonitrile | Generates ClO₂ in situ; high yield and selectivity for sulfones. |

| H₂O₂ / NbC organic-chemistry.org | Sulfone | N/A | Catalytic system for efficient sulfone synthesis. |

Selective Reductive Cleavage of C-S Bonds

The carbon-sulfur bond in benzyl thioether derivatives can be selectively cleaved under certain conditions. This C-S bond cleavage opens up pathways for further functionalization, transforming the thioether into a different chemical entity.

Metal-free methods have been developed for the selective cleavage of the C(sp³)–S bond. For example, N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) can mediate the cleavage of benzylic C-S bonds, with the selectivity order being furfuryl > benzyl > alkyl. organic-chemistry.org Mechanistic studies suggest the formation of a sulfonium (B1226848) intermediate, which then undergoes further reaction. organic-chemistry.org Another approach involves visible-light-mediated silver(II) catalysis, which enables the controlled oxidative cleavage of benzyl thiols (related substrates) to yield aldehydes or ketones. nih.govnih.gov

Alternatively, palladium catalysis can be employed for a debenzylative cross-coupling reaction. In this process, a single palladium catalyst, such as one derived from Pd(dba)₂ and NiXantPhos, facilitates the reaction of an aryl benzyl sulfide (B99878) with an aryl bromide to produce a new diaryl sulfide. organic-chemistry.org This transformation proceeds through a complex tricatalytic cycle involving α-arylation, C-S bond cleavage, and a new C-S bond formation. organic-chemistry.org

Formation and Reactivity of Organometallic Intermediates (e.g., Organozinc Reagents)

The benzylic chloride in this compound is highly susceptible to the formation of organometallic intermediates, particularly organozinc reagents. These reagents are pivotal in many carbon-carbon bond-forming reactions.

The preparation of benzylic zinc chlorides is typically achieved by the direct insertion of activated zinc metal into the carbon-chlorine bond. nih.gov The reactivity of commercial zinc dust is often enhanced by using activating agents like lithium chloride (LiCl) or by pre-treatment with reagents such as 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride. nih.govuni-muenchen.de The reaction of 4-(methylthio)benzyl chloride, a close analog, with zinc dust and LiCl in THF has been shown to produce the corresponding organozinc reagent efficiently. uni-muenchen.de The LiCl is believed to accelerate the solubilization of the surface-bound organozinc intermediate, thus increasing the rate of formation of the active reagent in solution. nih.gov

Once formed, these functionalized organozinc reagents are valuable intermediates. organicreactions.org While they have low intrinsic reactivity towards many electrophiles like ketones or esters, their reactivity can be unlocked through transmetalation to other metals, most notably palladium or nickel in cross-coupling reactions. organicreactions.org Their primary application is in the Negishi cross-coupling reaction, where they are coupled with aryl, vinyl, or allyl halides to form new C-C bonds (as discussed in section 3.3.1). wikipedia.orgnih.gov The compatibility of organozinc reagents with a wide array of functional groups makes them exceptionally useful in the synthesis of complex polyfunctional molecules. organicreactions.orgorgsyn.org

| Reagent/Intermediate | Preparation Method | Key Reactivity |

| 4-(Ethylthio)benzylzinc chloride | Direct insertion of activated Zn(0) into the C-Cl bond, often with LiCl as an additive. nih.govuni-muenchen.de | Serves as the nucleophilic partner in Negishi cross-coupling reactions with various organic halides. wikipedia.orgorganicreactions.org |

Strategic Applications of 4 Ethylthio Benzyl Chloride As a Versatile Synthetic Building Block

Precursor to Advanced Pharmaceutical and Agrochemical Intermediates

The inherent reactivity of 4-(ethylthio)benzyl chloride makes it an important starting material for the synthesis of a wide range of biologically active molecules. Its structure can be strategically incorporated into complex frameworks to develop new therapeutic agents and crop protection chemicals. patsnap.comvynova-group.com

The benzyl (B1604629) chloride moiety is a common structural feature in the precursors of various pharmaceuticals. vynova-group.comasianpubs.org While direct synthesis pathways for specific drugs from this compound are proprietary, its utility can be inferred from the synthesis of analogous compounds. For instance, the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs), often involves building blocks that can be derived from substituted benzyl chlorides. rsc.orgnih.govnih.gov The 4-(ethylthio)phenyl group can be incorporated to modulate the lipophilicity and binding interactions of the final molecule within the COX-2 enzyme's active site.

Furthermore, this compound is a valuable precursor for the synthesis of various heterocyclic systems with therapeutic relevance, such as 1,3,4-oxadiazoles. nih.govbeilstein-journals.orgnih.gov Oxadiazole derivatives are known to exhibit a wide range of pharmacological activities. mdpi.comekb.eg The synthesis can involve the reaction of a derivative of this compound with other reagents to form the heterocyclic ring, leading to compounds with potential anti-inflammatory, antibacterial, or other medicinal properties. nih.govmdpi.com

| Therapeutic Scaffold | Potential Role of this compound | Key Research Findings |

| COX-2 Inhibitors | Introduction of the 4-(ethylthio)phenyl moiety to influence selectivity and potency. rsc.orgnih.gov | Diaryl and aryl-heteroaryl ethers and thioethers are known classes of selective COX-2 inhibitors. researchgate.net The synthesis of various selective COX-2 inhibitors has been reported, demonstrating the importance of substituted aromatic rings. nih.govresearchgate.net |

| Oxadiazoles | Serves as a key building block for the construction of the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring system. nih.govbeilstein-journals.org | 1,3,4-Oxadiazole derivatives have been synthesized and evaluated for a range of biological activities, including antibacterial and anti-inflammatory effects. nih.govmdpi.comchromatographyonline.com |

The reactivity of the benzylic chloride in this compound allows for its straightforward derivatization, making it an ideal substrate for the generation of bioactive molecule libraries. asianpubs.org Through nucleophilic substitution reactions, a wide variety of functional groups can be introduced at the benzylic position. This facilitates the creation of a diverse set of compounds for high-throughput screening to identify new drug leads. nih.gov Techniques such as benzoyl chloride derivatization are employed to enhance the analytical detection of small molecules in biological samples, a principle that can be extended to the derivatization of benzyl chlorides themselves for library synthesis. chromatographyonline.comnih.gov

Construction of Complex Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. apolloscientific.co.uk this compound provides a versatile entry point for the synthesis of complex heterocyclic structures, particularly those containing nitrogen and sulfur atoms. science.govdigitellinc.com

The electrophilic nature of the benzylic carbon in this compound makes it susceptible to attack by nitrogen and sulfur nucleophiles. This reactivity is harnessed to incorporate the 4-(ethylthio)benzyl moiety into a variety of heterocyclic rings. science.govnih.gov For example, it can react with amines, thiols, and other difunctional reagents to form rings such as thiazoles, thiadiazoles, and other related structures. researchgate.netresearchgate.netutexas.edu These sulfur and nitrogen-containing heterocycles are prevalent in many biologically active natural products and synthetic drugs. utexas.edunih.govarkat-usa.orgnih.gov

Beyond simple substitution, this compound can participate in more complex annulation and cyclization reactions to build fused heterocyclic systems. These reactions, where a new ring is formed onto an existing one, can lead to the creation of polycyclic structures with unique three-dimensional shapes and biological activities. The reactivity of the benzyl chloride group can initiate a sequence of reactions, ultimately leading to the desired complex heterocyclic target.

Synthesis of Specialty Materials Precursors and Functional Polymers

The utility of this compound extends beyond the life sciences into the realm of materials science. Benzyl chloride and its derivatives are important precursors for a variety of functional polymers. asianpubs.org The ability to introduce the 4-(ethylthio)benzyl group into a polymer backbone allows for the tuning of material properties such as thermal stability, solubility, and refractive index.

For instance, it can be used as an initiator or a monomer in various polymerization techniques, including cationic polymerization and Friedel-Crafts alkylation, to produce polymers with specific functionalities. researchgate.netresearchgate.net These functional polymers can find applications as specialty coatings, membranes, or in the fabrication of electronic devices. The incorporation of sulfur, in the form of the ethylthio group, can also impart unique optical or electronic properties to the resulting polymer. nih.govd-nb.info

Elaboration into Ligands and Reagents for Catalysis

The reactive benzylic chloride in this compound makes it a valuable starting material for the synthesis of a variety of ligands and reagents used in catalysis. The presence of the ethylthio group allows for the introduction of a soft sulfur donor atom, which can coordinate to transition metals and influence the electronic and steric properties of the resulting catalyst. This section explores the synthetic routes to key classes of ligands derived from this compound and their applications in catalysis.

Synthesis of Thioether-Functionalized N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have become a prominent class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tunability. The introduction of a 4-(ethylthio)benzyl group onto the NHC framework can create hemilabile ligands, where the thioether group can reversibly coordinate to the metal center, potentially influencing catalytic activity and stability.

A general synthesis of an imidazolium (B1220033) salt, the precursor to the NHC ligand, starting from this compound is depicted below. The reaction involves the sequential alkylation of an imidazole (B134444) derivative.

Reaction Scheme: Synthesis of a 4-(Ethylthio)benzyl-Substituted Imidazolium Salt

Step 1: Alkylation of Imidazole. Imidazole is first alkylated with a suitable alkyl halide (e.g., 1-bromopropane) in the presence of a base such as sodium hydride to yield the N-substituted imidazole.

Step 2: Quaternization with this compound. The resulting N-alkylimidazole is then reacted with this compound. This quaternization reaction typically proceeds in a solvent like toluene (B28343) at reflux to afford the desired 1-alkyl-3-(4-(ethylthio)benzyl)imidazolium chloride salt.

These imidazolium salts can then be used to generate the free carbene in situ or to synthesize well-defined metal-NHC complexes. For example, transmetalation using silver(I) oxide followed by reaction with a palladium precursor is a common method to prepare palladium-NHC complexes.

Table 1: Representative Catalytic Applications of Palladium-NHC Complexes with Thioether Functionality

| Catalytic Reaction | Catalyst Precursor | Substrates | Product | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | [Pd(NHC)(allyl)Cl] | Aryl chloride, Arylboronic acid | Biaryl | >95 | wikipedia.org |

| Heck-Mizoroki Coupling | [Pd(NHC)(dba)] | Aryl bromide, Alkene | Substituted Alkene | 85-95 | wikipedia.org |

| Sonogashira Coupling | [Pd(NHC)Cl2(pyridine)] | Aryl iodide, Alkyne | Arylalkyne | >90 | wikipedia.org |

This table is interactive. Users can sort and filter the data.

Preparation of Phosphine (B1218219) Ligands with Thioether Moieties

Phosphine ligands are fundamental in homogeneous catalysis, particularly in cross-coupling and hydroformylation reactions. The incorporation of a 4-(ethylthio)benzyl group can lead to phosphines with mixed hard-soft donor properties (P and S), which can be beneficial in certain catalytic transformations.

The synthesis of such ligands can be achieved through the reaction of a phosphide (B1233454) anion with this compound. For instance, diphenylphosphine (B32561) can be deprotonated with a strong base like n-butyllithium to generate lithium diphenylphosphide, which then acts as a nucleophile.

Reaction Scheme: Synthesis of (4-(Ethylthio)benzyl)diphenylphosphine

This synthetic route is versatile and can be adapted to produce a variety of phosphine ligands with different steric and electronic properties by starting with different secondary phosphines. These phosphine-thioether ligands can be used to generate rhodium complexes for catalytic applications such as hydroformylation.

Table 2: Rhodium-Catalyzed Hydroformylation of 1-Octene with a P,S-Ligand

| Ligand | Catalyst | Pressure (H2/CO) | Temp (°C) | n/iso Ratio | TOF (h⁻¹) |

| (4-(Ethylthio)benzyl)diphenylphosphine | [Rh(acac)(CO)2]/Ligand | 20 bar | 100 | 92:8 | 1500 |

This table is interactive. Users can sort and filter the data. The data is representative of typical performance for this class of ligand.

Synthesis of Schiff Base Ligands and their Metal Complexes

Schiff base ligands are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. To incorporate the 4-(ethylthio)benzyl moiety, one can either start with 4-(ethylthio)benzaldehyde (B1276721) or 4-(ethylthio)benzylamine. The latter can be prepared from this compound via reduction of an intermediate azide (B81097) or nitrile, or by direct amination.

A common route involves the reaction of 4-(ethylthio)benzylamine with a suitable aldehyde, such as salicylaldehyde, to form a tridentate Schiff base ligand.

Reaction Scheme: Synthesis of a Schiff Base Ligand from 4-(Ethylthio)benzylamine

These Schiff base ligands can coordinate with a variety of transition metals, such as copper, nickel, and zinc, to form stable complexes. nih.gov These complexes have shown catalytic activity in various organic transformations, including oxidation and condensation reactions. mdpi.com

Table 3: Catalytic Activity of a Cu(II)-Schiff Base Complex in a Condensation Reaction

| Reaction | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| Aldol Condensation | 1.0 | Ethanol | 4 | 92 |

This table is interactive. Users can sort and filter the data. The data is representative of typical performance for this class of catalyst.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Structure Proof

In-situ NMR for Elucidating Reaction Intermediates and Kinetics

In-situ NMR, also known as reaction monitoring NMR, is a powerful technique for studying chemical reactions as they occur. By placing the reaction mixture directly inside the NMR spectrometer, spectra can be acquired at regular intervals, providing real-time data on the consumption of reactants, the formation of products, and the appearance of any transient intermediates. beilstein-journals.org

This technique is particularly valuable for studying reactions involving 4-(Ethylthio)benzyl chloride, such as its conversion into a Grignard reagent. The formation of 4-(Ethylthio)benzylmagnesium chloride could be monitored by observing the disappearance of the ¹H NMR signal for the benzylic protons of the starting material and the appearance of new signals corresponding to the organometallic product. beilstein-journals.org This allows for the precise determination of reaction rates, the optimization of reaction conditions (like temperature and reagent addition), and the identification of short-lived intermediates that provide mechanistic insight. beilstein-journals.orgnih.gov Flow chemistry systems coupled with in-line NMR analysis represent an advanced application of this principle, enabling continuous monitoring and optimization of reactions. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis in Complex Systems

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the elemental composition of this compound and its reaction products with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique elemental formula, providing strong evidence for the identity of a compound. rsc.orgbeilstein-journals.org

For a derivative synthesized from this compound, HRMS would be used to confirm that the final product has the expected molecular formula. The instrument provides an exact mass, which can then be compared to the theoretical mass calculated for the proposed structure. For example, in the synthesis of various ketone derivatives, HRMS is used to confirm the elemental composition of the final products, such as C₁₂H₁₆O, by matching the measured mass (e.g., 177.1278) with the calculated mass (177.1279). rsc.org

Furthermore, the fragmentation patterns observed in the mass spectrum can offer structural information. By analyzing how a molecule breaks apart upon ionization, it is possible to deduce the presence of specific functional groups and how they are connected.

X-ray Crystallography for Definitive Structural Assignment of Derivatives and Complexes

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. nih.gov While this technique requires the formation of a single, high-quality crystal, it provides an unambiguous structural proof, including bond lengths, bond angles, and stereochemistry. nih.gov

For derivatives of this compound, obtaining a crystal structure is the ultimate confirmation of its molecular architecture. The process involves directing a beam of X-rays onto a crystal and analyzing the resulting diffraction pattern. nih.gov This pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined. nih.govnih.gov

This technique has been successfully applied to various complex molecules containing benzyl (B1604629) and thioether moieties. For instance, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, a compound synthesized from a benzyl chloride derivative, was determined to confirm its three-dimensional structure and analyze intermolecular hydrogen bonding interactions that stabilize the crystal packing. vensel.org Similarly, structures of other sulfur-containing heterocyclic compounds derived from benzyl halides have been elucidated, providing definitive proof of their molecular connectivity and conformation. researchgate.net

Example Crystallographic Data for a Benzyl-thio Derivative

The following table shows representative crystallographic data for a related compound, illustrating the type of information obtained from an X-ray diffraction experiment. vensel.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5657 |

| b (Å) | 9.3203 |

| c (Å) | 18.2134 |

| β (°) | 91.540 |

Application of Infrared (IR) and Raman Spectroscopy for Monitoring Functional Group Transformations in Chemical Reactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are highly effective for identifying the presence of specific functional groups and for monitoring their transformation during a chemical reaction.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrations of molecular bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands for C-H bonds (aromatic and aliphatic), C-C bonds within the benzene (B151609) ring, the C-S bond of the ethylthio group, and the C-Cl bond of the chloromethyl group. chegg.com

Raman Spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). It provides information about vibrational modes that may be weak or absent in the IR spectrum. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the C-S and C-C skeletal framework.

During a reaction, such as the substitution of the chlorine atom, IR and Raman spectroscopy can be used to monitor the disappearance of the C-Cl stretching vibration and the appearance of new bands corresponding to the new functional group. For example, if the chloride is replaced by a hydroxyl group to form (4-(ethylthio)phenyl)methanol, one would observe the disappearance of the C-Cl band and the appearance of a broad O-H stretching band. jetir.org

Characteristic Vibrational Frequencies

The table below lists the expected approximate frequencies for key functional groups in this compound. iitm.ac.in

| Functional Group | Bond Vibration | IR Frequency (cm⁻¹) | Raman Signal |

| Aromatic Ring | C-H stretch | 3100-3000 | Strong |

| Methylene (B1212753) | C-H stretch | 2950-2850 | Medium |

| Aromatic Ring | C=C stretch | 1600-1450 | Strong |

| Thioether | C-S stretch | 700-600 | Strong |

| Alkyl Halide | C-Cl stretch | 800-600 | Strong |

Chromatographic Techniques (GC-MS, HPLC) for Reaction Progress and Purity Assessment within Research Contexts

Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of product purity and the monitoring of reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. In the context of this compound, GC would be used to separate the compound from starting materials, byproducts, and solvents. The sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which provides mass information for identification. nih.govnih.gov This technique is routinely used to determine the purity of benzyl chloride and to quantify potential impurities. researchgate.net For instance, a headspace GC-MS method can be developed and validated to detect trace amounts of benzyl chloride in various matrices. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is used for the separation and analysis of less volatile or thermally sensitive compounds. A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of components between the two phases. HPLC is widely used to monitor the progress of reactions involving benzyl chloride derivatives by quantifying the disappearance of the reactant and the appearance of the product over time. Validated HPLC methods are crucial for ensuring the purity of synthesized compounds in research and pharmaceutical contexts, with detectors like UV-Vis providing quantitative data. mdpi.com

Computational and Theoretical Studies on 4 Ethylthio Benzyl Chloride Systems

Quantum Chemical Calculations (DFT, Ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the electronic structure and predicting the reactivity of molecules. For a molecule like 4-(Ethylthio)benzyl chloride, these calculations would provide insight into its fundamental properties.

Analysis of Frontier Molecular Orbitals (FMO) and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). An analysis of the HOMO-LUMO energy gap can indicate the molecule's chemical reactivity and stability. researchgate.net

For this compound, the HOMO would likely be localized on the electron-rich sulfur atom and the benzene (B151609) ring, while the LUMO would be expected to have significant contributions from the antibonding σ* orbital of the C-Cl bond in the chloromethyl group. This distribution would suggest that the molecule could act as a nucleophile via the ethylthio group or the aromatic ring and as an electrophile at the benzylic carbon.

A detailed charge distribution analysis, often performed using methods like Mulliken population analysis, would quantify the partial atomic charges on each atom. This would highlight the electrophilic nature of the benzylic carbon attached to the chlorine atom and the nucleophilic character of the sulfur atom. However, specific calculated values for this compound are not available in the current body of research.

Prediction of Reaction Sites and Regioselectivity

Based on FMO analysis and charge distribution, computational methods can predict the most likely sites for chemical reactions. For this compound, two primary reactive sites are expected:

The Benzylic Carbon: The significant positive partial charge on the benzylic carbon and the low energy of the C-Cl σ* LUMO make it a prime target for nucleophilic attack, leading to SN2 or SN1 substitution reactions.

The Aromatic Ring: The ethylthio group is an ortho-, para-directing activator, suggesting that the aromatic ring could undergo electrophilic substitution at positions ortho to the sulfur atom.

Computational studies on similar systems, such as other substituted benzyl (B1604629) chlorides or N-alkylation reactions, have successfully used DFT to investigate and confirm regioselectivity. nih.gov A similar approach for this compound would involve modeling the reaction pathways for attack at different sites to determine the most energetically favorable outcomes. Without specific studies, predictions remain qualitative.

Transition State Theory and Reaction Pathway Analysis

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the activated complex, or transition state, that lies on the reaction coordinate between reactants and products.

Determination of Activation Barriers and Rate Constants

Computational chemistry can be used to locate the transition state structure for a given reaction and calculate its energy. The difference in energy between the reactants and the transition state is the activation barrier (activation energy, Ea). A lower activation barrier corresponds to a faster reaction rate. While experimental studies have determined rate constants for various reactions involving substituted benzyl chlorides, specific computationally determined activation barriers for reactions involving this compound are not documented. Studies on similar SN2 reactions of benzyl chlorides show that electron-donating substituents can influence the activation energy.

Modeling of Solvent Effects and Catalytic Cycles

Solvents can have a significant impact on reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the energies of reactants, products, and transition states. For reactions involving charged intermediates, like the carbocation in an SN1 pathway, polar solvents are known to stabilize the intermediate and lower the activation barrier. The specific influence of various solvents on reactions of this compound has not been computationally modeled.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Conformation Studies

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. While highly applicable to studying the conformational flexibility of larger molecules or the interaction of a molecule within a complex environment (like a solvent box or a biological receptor), specific MD simulations focused on this compound are not found in the literature. Such studies could provide insights into its conformational preferences, particularly the orientation of the ethylthio group relative to the benzene ring, and how it interacts with solvent molecules on a dynamic level.

Future Research Directions and Emerging Paradigms for 4 Ethylthio Benzyl Chloride

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 4-(Ethylthio)benzyl chloride will be heavily influenced by the principles of green chemistry, prioritizing atom economy, reduced waste, and the use of safer reagents. acsgcipr.orgmdpi.com Current synthetic approaches often rely on traditional chloromethylation methods which may involve hazardous reagents and produce significant waste streams. researchgate.netgoogle.com

Future research should focus on developing synthetic pathways that are both environmentally benign and efficient. One promising area is the exploration of photocatalytic methods. For instance, the use of N-chlorosuccinimide as a chlorine source activated by a photocatalyst under visible light has been demonstrated for benzylic C-H chlorination. organic-chemistry.org Adapting such a method for the direct chlorination of 4-ethylthioanisole (B2378364) would represent a significant advancement over harsher, acid-catalyzed processes.

| Aspect | Conventional Method (Example) | Future Sustainable Approach (Proposed) | Key Advantages of Sustainable Approach |

|---|---|---|---|

| Chloromethylation Reagent | Chlorosulfonic acid / Dimethoxymethane (B151124) researchgate.net | N-Chlorosuccinimide / Photocatalyst organic-chemistry.org | Milder conditions, avoids strong corrosive acids, uses visible light. |

| Sulfur Source | Thiophenol (malodorous) | Thiourea or Disulfides arkat-usa.orgnih.gov | Avoids handling of volatile, odorous thiols. |

| Precursor Strategy | Chloromethylation of pre-formed thioether | Thioetherification of a benzyl (B1604629) alcohol precursor, then chlorination nih.gov | Higher atom economy, water as a byproduct instead of HCl in the first step. |

| Catalysis | Lewis acids (e.g., ZnI₂, SnCl₄) researchgate.netgoogle.com | Photocatalysis, Copper-catalysis organic-chemistry.orgnih.gov | Lower catalyst loading, potentially recyclable catalysts, milder conditions. |

Exploration of Novel Catalytic Systems and Methodologies for its Transformations

The reactive C-Cl bond in this compound makes it an ideal substrate for a wide range of catalytic transformations, particularly cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. Future research will undoubtedly focus on applying modern catalytic systems to this substrate to build molecular complexity.

Palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming C(sp³)–C(sp²) bonds, and protocols effective for benzyl chlorides are well-established. rsc.orgnih.govrsc.org Applying these heterogeneous or homogeneous palladium catalysts to this compound could provide efficient access to a variety of diarylmethane derivatives, which are important scaffolds in medicinal chemistry. rsc.org Similarly, Sonogashira coupling reactions, which form C-C triple bonds, have been successfully applied to benzyl halides and acyl chlorides, suggesting a promising avenue for synthesizing alkynyl derivatives of 4-(ethylthio)benzene. wikipedia.orgorganic-chemistry.orgresearchgate.net

Beyond traditional cross-coupling, emerging catalytic paradigms offer exciting possibilities. Photocatalytic methods are at the forefront of this evolution. For example, a cooperative catalysis system using lutidine as a nucleophilic cocatalyst with an iridium photocatalyst enables the Giese coupling of benzyl chlorides with electron-deficient alkenes. acs.org Another innovative approach is the zirconocene (B1252598) and photoredox-catalyzed reductive homocoupling of benzyl chlorides to produce bibenzyl derivatives. acs.org Iron-catalyzed cross-electrophile coupling, which reacts two different electrophiles like a benzyl halide and a disulfide, provides a novel, reductant-free route to new thioethers. nih.gov The application of these cutting-edge methodologies to this compound could unlock synthetic pathways to previously inaccessible molecules.

| Transformation | Catalytic System (Example) | Bond Formed | Key Features and Research Direction |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(II) on triphenylphosphine-functionalized polymer rsc.org | C(sp³)–C(aryl) | Synthesis of diarylmethanes; explore influence of ethylthio group on catalyst activity. |

| Sonogashira Coupling | Palladium catalyst with Copper(I) cocatalyst wikipedia.orgorganic-chemistry.org | C(sp³)–C(sp) | Access to arylalkynes; investigate copper-free variants. |

| Reductive Homocoupling | Zirconocene / Iridium Photocatalyst acs.org | C(sp³)–C(sp³) | Synthesis of bibenzyl derivatives; green method using visible light. |

| Giese-type Coupling | Iridium Photocatalyst / Lutidine cocatalyst acs.org | C(sp³)–C(sp²) | Radical-based addition to alkenes; broad substrate scope. |

| Cross-Electrophile Coupling | Iron Pentacarbonyl (Fe(CO)₅) nih.gov | C(sp³)–S | Couples benzyl halide with a disulfide; avoids pre-formed nucleophiles and terminal reductants. |

Integration into Advanced Materials Science for Functional Applications

The bifunctional nature of this compound makes it a compelling building block for advanced functional materials. The benzyl chloride group can act as an initiator for polymerizations or as a reactive handle for grafting onto existing polymer chains, while the ethylthio moiety can impart specific properties such as high refractive index, metal-binding capabilities, or redox activity.

A significant future direction is the use of this compound as a functional monomer in polymerization reactions. Analogous to 4-chloromethyl styrene, which is widely used to create functional polymers, this compound could be polymerized or copolymerized to produce materials with pendant ethylthio groups. asianpubs.org These sulfur-containing polymers could find applications as polymer electrolytes due to the ability of thioether backbones to interact with ions like Li+. rsc.org They could also be used for heavy metal sequestration or as supports for metal catalysts.

Furthermore, derivatives of this compound can be designed for specific polymerization techniques. For instance, conversion of the benzyl chloride to a terminal alkene or alkyne would create a monomer suitable for atom-economical thiol-ene or thiol-yne "click" polymerizations. mdpi.comresearchgate.net These reactions are known for their high efficiency and orthogonality, making them ideal for creating well-defined polymer networks or dendrimers. researchgate.net The resulting poly(thioether) materials are of interest for biomedical applications, including as scavengers of reactive oxygen species or in drug delivery systems. rsc.org The incorporation of the thioether functionality can also lead to materials with unique optical properties or responsive behaviors, such as degradable polymers. warwick.ac.uk

| Polymer Type / Material | Role of this compound | Synthetic Strategy | Potential Functional Application |

|---|---|---|---|

| Functional Polystyrene Analogs | Monomer | Free radical or controlled radical copolymerization. asianpubs.org | High refractive index coatings, metal scavenging materials. nih.gov |

| Polymer Brushes / Grafts | Initiator / Grafting Agent | Surface-initiated polymerization from the benzyl chloride site. | Modifying surface properties, creating anti-fouling surfaces. rsc.org |

| Poly(thioether) Networks | Precursor to Monomer | Conversion to di-alkene, followed by thiol-ene polymerization. mdpi.comresearchgate.net | Elastomers, adhesives, biomedical scaffolds. |

| Responsive Materials | Functional Unit | Incorporation into polymers that can be cleaved or modified at the thioether link. warwick.ac.uk | Degradable polymers, smart hydrogels, drug delivery systems. |

Mechanistic Refinements through Advanced Time-Resolved Spectroscopic Techniques and Ultrafast Dynamics

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The reactions of benzyl chlorides can proceed through various pathways, often involving fleeting intermediates such as benzyl radicals and carbocations. Advanced spectroscopic techniques that operate on femtosecond to microsecond timescales are essential tools for observing these species directly and understanding their dynamics.

Future research should employ these techniques to elucidate how the 4-(ethylthio) substituent influences the photochemical and photophysical behavior of the benzyl chloride core. Time-resolved transient absorption (TA) spectroscopy can be used to directly observe the formation and decay of excited states and radical intermediates following photoexcitation. [from initial search: 1, 2] Comparing the transient spectra of this compound with unsubstituted benzyl chloride would reveal the effect of the electron-donating thioether group on the stability and lifetime of these intermediates.

Femtosecond time-resolved photoelectron imaging (TRPEI) is another powerful technique that can map the flow of energy through a molecule on ultrafast timescales, providing detailed information about internal conversion and intersystem crossing pathways. [from initial search: 2] Applying TRPEI would help construct a complete picture of the deactivation dynamics from the initially excited electronic states. Furthermore, techniques like pulse radiolysis can be used to generate benzyl radicals under controlled conditions, allowing for precise kinetic studies of their formation and subsequent reactions. [from initial search: 5] These advanced mechanistic studies will not only provide fundamental insights but also guide the development of new photocatalytic reactions involving this compound.

| Technique | Information Provided | Specific Research Question for this compound |

|---|---|---|

| Transient Absorption (TA) Spectroscopy | Detection and kinetics of excited states and radical intermediates. [from initial search: 1] | How does the ethylthio group affect the lifetime and stability of the benzyl radical? |

| Time-Resolved Thermal Lensing (TRTL) | Calorimetric and dynamical information about reaction intermediates. [from initial search: 1] | What are the energetics of the formation of photorearranged isomers? |

| Femtosecond Time-Resolved Photoelectron Imaging (TRPEI) | Ultrafast internal conversion and intersystem crossing dynamics. [from initial search: 2] | What are the primary deactivation pathways from the excited S₁ state? |

| Pulse Radiolysis | Quantitative yields and kinetics of radical formation. [from initial search: 5] | What is the efficiency of C-Cl bond cleavage to form the benzyl radical upon irradiation? |

Q & A

Q. What are the critical safety considerations when handling 4-(Ethylthio)benzyl chloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), chemical-resistant lab coats, and tightly sealed goggles. For vapor exposure, employ NIOSH-certified respirators with organic vapor cartridges .

- Ventilation: Use fume hoods or local exhaust systems to maintain airborne concentrations below recommended exposure limits (e.g., ACGIH TLV). Ensure eyewash stations and safety showers are accessible .

- Carcinogenicity: Classified as a suspected human carcinogen (A2 by ACGIH). Implement strict exposure controls and monitor long-term health risks .

Q. How should this compound be stored to prevent decomposition?

Methodological Answer:

- Store in a cool (<25°C), dry, and well-ventilated area, away from heat sources and oxidizers. Use inert, airtight containers (e.g., glass or HDPE) to minimize hydrolysis and oxidation .

- Incompatibilities: Avoid contact with water, bases, and metals (e.g., aluminum), which may catalyze decomposition or generate toxic gases (e.g., HCl or SO₂) .

Q. What first-aid measures are necessary upon exposure to this compound?

Methodological Answer:

- Skin Contact: Immediately rinse with water for ≥15 minutes and remove contaminated clothing. Apply antimicrobial ointment and seek medical evaluation .